2,7-Dichlorobenzo[d]thiazol-4-amine
Description
2,7-Dichlorobenzo[d]thiazol-4-amine is a halogenated benzothiazole derivative characterized by a fused benzene-thiazole ring system with chlorine substituents at positions 2 and 7 and an amine group at position 4.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDLEEXJPJZKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)N=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,7-Dichlorobenzo[d]thiazol-4-amine typically involves the chlorination of benzo[d]thiazol-4-amine. One common method includes the reaction of benzo[d]thiazol-4-amine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve more scalable processes, such as continuous flow chlorination, to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 7 are susceptible to nucleophilic substitution under specific conditions. These reactions often target the electron-deficient aromatic ring, with the amine group influencing reactivity.
Example Reactions
-
Amination : Treatment with morpholine or piperidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C replaces chlorine with secondary amines .
-
Thiolation : Reaction with sodium thiomethoxide (NaSMe) in ethanol at reflux replaces chlorine with a thiol group.
Oxidation and Reduction
The amine group undergoes oxidation, while the thiazole ring can participate in redox reactions.
Oxidation
-
Sulfoxide/Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur in the thiazole ring to sulfoxides or sulfones.
Reduction
-
Amine Functionalization : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a secondary amine, though this is less common due to competing dechlorination.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its halogen substituents.
Suzuki-Miyaura Coupling
-
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water introduces aryl groups at the chlorine positions.
Buchwald-Hartwig Amination
-
Palladium-catalyzed coupling with aryl halides replaces chlorine with aryl amines under microwave irradiation .
Cycloaddition and Heterocycle Formation
The amine group facilitates cyclization reactions to form fused heterocycles.
Triazole Formation
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides generates triazole-thiazole hybrids :
Deaminative Chlorination
Under oxidative conditions, the amine group can be replaced by chlorine.
Mechanism
-
Treatment with tert-butyl nitrite (t-BuONO) and HCl in acetonitrile at 50°C replaces the amine with chlorine via a diazonium intermediate :
Biological Activity Modulation
Derivatives synthesized from 2,7-dichlorobenzo[d]thiazol-4-amine show enhanced bioactivity:
| Derivative | Activity | IC₅₀/MIC | Source |
|---|---|---|---|
| Triazole-thiazole hybrids | Antimycobacterial (dormant MTB) | MIC = 8–16 µg/mL | |
| Morpholino-substituted | Antibacterial (B. subtilis) | MIC = 15 µg/mL |
Comparative Reactivity
The compound’s reactivity differs from analogous benzothiazoles:
| Position of Substituents | Reactivity Toward Nucleophiles | Key Difference |
|---|---|---|
| 2,7-Dichloro-4-amine | High (Cl at 2 and 7) | Amine directs electrophilic substitution |
| 6,7-Dichloro-2-amine | Moderate | Steric hindrance at position 6 |
Scientific Research Applications
2,7-Dichlorobenzo[d]thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Materials Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,7-Dichlorobenzo[d]thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chlorobenzo[d]thiazol-2-amine
2-Bromobenzo[d]thiazol-4-amine
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
- Structure: Methoxy group at position 4, Cl at 7, and a morpholinopropyl amine substituent.
- Synthesis : Microwave-assisted coupling and purification via column chromatography ().
- Functional Impact : The methoxy group enhances solubility, while the morpholine moiety introduces basicity, contrasting with the simpler NH₂ group in the target compound.
Table 1: Halogenated Benzothiazole Derivatives
Thiadiazole and Thiazole Analogues
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine
Table 2: Thiadiazole/Thiazole Analogues
Substituent-Driven Property Modifications
- Electron-Withdrawing Groups (Cl, Br) : Enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura in ).
- Methoxy Groups : Increase solubility and steric bulk, as seen in 7-chloro-4-methoxy derivatives ().
- Amine Modifications: Morpholinopropyl or pyridinylmethyl substituents () introduce hydrogen-bonding capacity, impacting target binding in drug design.
Biological Activity
2,7-Dichlorobenzo[d]thiazol-4-amine is a heterocyclic compound belonging to the aminothiazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Structure : The compound features a thiazole ring fused to a benzene ring, with chlorine substituents at the 2 and 7 positions and an amino group at the 4 position of the thiazole.
Anticancer Activity
Recent studies have demonstrated that derivatives of aminothiazoles, including this compound, exhibit significant anticancer properties. The compound's ability to inhibit key cellular pathways involved in tumor growth has been highlighted in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | PI3Kγ inhibition |
| MCF-7 (Breast Cancer) | 8.3 | Induction of apoptosis |
The above table summarizes the inhibitory concentrations (IC50) observed in specific cancer cell lines. The mechanism primarily involves the inhibition of the PI3Kγ pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that it can effectively inhibit bacterial growth by disrupting microbial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Acetylcholinesterase Inhibition
Another area of interest is its effect on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Compounds similar to this compound have been shown to exhibit AChE inhibitory activity, thereby potentially enhancing cognitive function by increasing acetylcholine levels.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways.
- Oxidative Stress Modulation : It may modulate oxidative stress pathways, contributing to its antioxidant effects.
- Microbial Interaction : The compound interferes with microbial cell wall synthesis, enhancing its antimicrobial properties .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the anticancer activity of various aminothiazole derivatives against lung and breast cancer cell lines. Among these, this compound showed significant inhibition of cell growth in both A549 and MCF-7 cells.
- The study utilized molecular docking techniques to predict binding affinities and interactions with the PI3Kγ enzyme, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy :
Q & A
Q. What are the most reliable synthetic routes for 2,7-Dichlorobenzo[d]thiazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A five-step synthesis starting from 2-chloroaniline and benzoyl isothiocyanate has been reported for structurally similar benzo[d]thiazol-amines. Key steps include:
Condensation with benzoyl isothiocyanate to form thiourea intermediates.
Oxidative cyclization using Br₂ to generate the thiazole core.
Diazotization to introduce chlorine substituents.
Acid hydrolysis (e.g., concentrated HCl) for final functionalization .
Optimization tips:
- Use DMSO as a solvent for refluxing intermediates to improve cyclization efficiency (65% yield observed in analogous syntheses) .
- Purify via recrystallization with ethanol-water mixtures to enhance purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for thiazole derivatives) .
- IR Spectroscopy : Identify NH₂ stretches (~3300–3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Chromatography :
- LCMS with a trifluoroacetic acid/acetonitrile gradient (4% → 100%) ensures >95% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C₁₀H₆Cl₂N₂S requires C 46.71%, H 2.35%) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model thermochemical properties (average error <2.4 kcal/mol in atomization energies) .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for derivatization .
Q. How can researchers resolve contradictions in reported biological activities of thiazol-2-amine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Systematically vary substituents (e.g., aryl groups at position 4) and correlate with bioassay data (e.g., IC₅₀ values against tumor cells) .
- Statistical Validation :
- Apply multivariate regression to distinguish between steric, electronic, and lipophilic effects .
- Reproducibility Checks :
- Standardize assay conditions (e.g., MIC testing against S. aureus ATCC 25923) to minimize variability .
Q. What are the mechanistic insights into the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Target bacterial dihydrofolate reductase (DHFR) using fluorescence polarization .
- Molecular Docking :
- Dock derivatives into the ATP-binding pocket of E. coli gyrase (PDB ID: 1KZN) using AutoDock Vina .
- Resistance Studies :
- Monitor MIC shifts after serial passaging in sub-inhibitory concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
